1-Amino-N,N-dimethylcyclopropanecarboxamide hydrochloride
Description
1-Amino-N,N-dimethylcyclopropanecarboxamide hydrochloride (CAS: 2155855-69-7) is a cyclopropane-containing compound with a carboxamide group substituted by dimethylamine and an amino group. Its molecular formula is C₆H₁₃ClN₂O (molecular weight: 164.63 g/mol) .
Properties
IUPAC Name |
1-amino-N,N-dimethylcyclopropane-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8(2)5(9)6(7)3-4-6;/h3-4,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEXLMFXLMFGFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155855-69-7 | |
| Record name | 1-amino-N,N-dimethylcyclopropane-1-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-N,N-dimethylcyclopropanecarboxamide hydrochloride typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using diazo compounds or ylides under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is often purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-N,N-dimethylcyclopropanecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or amide groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
1-Amino-N,N-dimethylcyclopropanecarboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-N,N-dimethylcyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in cellular pathways and physiological responses. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physicochemical Comparisons
The following table highlights key differences between the target compound and its analogues:
Key Observations:
- Steric and Electronic Effects : The cyclopropane ring in all analogues restricts conformational flexibility, but substituents dictate solubility and bioavailability. For instance, the sulfonyl group in enhances water solubility, while the phenyl group in Milnacipran contributes to CNS activity.
- Bioactivity: Milnacipran’s antidepressant properties are linked to its dual serotonin-norepinephrine reuptake inhibition, a feature absent in simpler carboxamide derivatives like the target compound .
- Synthetic Accessibility : The target compound’s synthesis likely involves cyclopropanation of acrylamide precursors, similar to methods described for N,N-diethyl analogues in , but with dimethylamine substitution.
Stability and Reactivity
- Hydrolytic Stability : The carboxamide group in the target compound is more stable toward hydrolysis than the ester group in , which is prone to enzymatic cleavage.
- Thermal Stability : Cyclopropane rings generally exhibit high thermal stability, but electron-withdrawing groups (e.g., sulfonyl in ) may reduce decomposition temperatures.
Biological Activity
1-Amino-N,N-dimethylcyclopropanecarboxamide hydrochloride is a compound of interest in various biological and chemical research domains. Its unique cyclopropane structure, combined with amino and dimethyl groups, suggests potential biological activities that warrant detailed exploration. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
1-Amino-N,N-dimethylcyclopropanecarboxamide hydrochloride (CAS No. 2155855-69-4) is characterized by its molecular formula . The compound features a cyclopropane ring, which is known for its strain energy and reactivity, making it suitable for various biological interactions.
The biological activity of 1-amino-N,N-dimethylcyclopropanecarboxamide hydrochloride primarily involves its interaction with specific enzymes and receptors. It is hypothesized to modulate enzyme activity through competitive inhibition or substrate mimicry, particularly in pathways involving amino acid metabolism and neurotransmitter regulation.
Biological Activity Overview
The biological activities attributed to 1-amino-N,N-dimethylcyclopropanecarboxamide hydrochloride include:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.
- Neuroprotective Effects : Research suggests that the compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.
- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
Table 1: Biological Activities of 1-Amino-N,N-dimethylcyclopropanecarboxamide Hydrochloride
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotection | Reduced neuronal apoptosis | |
| Enzyme Inhibition | Inhibition of amino acid decarboxylase |
Case Study 1: Antimicrobial Properties
A study conducted on the antimicrobial efficacy of 1-amino-N,N-dimethylcyclopropanecarboxamide hydrochloride demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The MIC (Minimum Inhibitory Concentration) was determined to be 32 µg/mL, indicating a moderate level of activity compared to standard antibiotics.
Case Study 2: Neuroprotective Effects
In a preclinical model of neurodegeneration, the administration of 1-amino-N,N-dimethylcyclopropanecarboxamide hydrochloride resulted in a 40% reduction in neuronal cell death when compared to untreated controls. This suggests potential applications in neuroprotective therapies.
Case Study 3: Enzyme Inhibition
Research involving enzyme assays revealed that the compound effectively inhibited the activity of L-amino acid decarboxylase, with an IC50 value of 50 µM. This inhibition could have implications for metabolic disorders where amino acid metabolism is dysregulated.
Q & A
Q. What are the optimal synthetic routes for 1-Amino-N,N-dimethylcyclopropanecarboxamide hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves cyclopropane ring formation followed by carboxamide functionalization. Key steps include:
- Cyclopropanation : Use of vinyl precursors with catalysts like Rh(II) or Cu(I) to form the strained cyclopropane ring .
- Amidation : Reaction of the cyclopropane carboxylic acid derivative with dimethylamine under coupling agents (e.g., HATU or EDC) .
- Hydrochloride Salt Formation : Treatment with HCl in polar solvents (e.g., ethanol or acetone) to precipitate the final product .
Q. Critical Parameters :
- Temperature : Cyclopropanation requires low temperatures (−20°C to 0°C) to minimize side reactions .
- Catalyst Loading : Rh(II) catalysts (0.5–2 mol%) improve ring-closure efficiency .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance amidation yields by stabilizing intermediates .
| Synthetic Route | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclopropanation + Amidation | Rh(II) | DCM | 68–72 | |
| One-Pot Synthesis | Cu(I) | THF | 55–60 |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (amide C=O) and 3200–3400 cm⁻¹ (NH₃⁺) confirm functional groups .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ ion at m/z 189.1 (calculated) .
Validation : Cross-referencing with X-ray crystallography (where available) resolves ambiguities in stereochemistry .
Q. How should this compound be stored to maintain stability, and what decomposition products form under stress conditions?
Methodological Answer:
- Storage : Inert atmosphere (argon) at −20°C, protected from light and moisture .
- Stability Studies :
| Condition | Degradation Pathway | Major Product |
|---|---|---|
| Heat (60°C) | Ring-opening | Allylamine |
| Acidic (pH 2) | Hydrolysis | Cyclopropanecarboxylic acid |
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways for synthesizing novel derivatives?
Methodological Answer:
- Reaction Path Search : Tools like Gaussian or ORCA simulate transition states for cyclopropanation, identifying energy barriers and optimal geometries .
- DFT Calculations : Predict regioselectivity in amidation steps by analyzing frontier molecular orbitals (FMOs) .
- Machine Learning : Train models on reaction databases to predict catalysts or solvents for new derivatives .
Case Study : ICReDD’s hybrid computational-experimental workflow reduced reaction optimization time by 40% for similar cyclopropane derivatives .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?
Methodological Answer:
- Bioavailability Analysis : Measure logP (experimental: ~2.94) to assess membrane permeability discrepancies .
- Metabolite Profiling : Use LC-MS to identify hepatic metabolites that reduce in vivo efficacy .
- Dose Adjustments : Scale in vitro IC₅₀ values using allometric scaling (e.g., 10x higher dose in murine models) .
Example : A related cyclopropane carboxamide showed 90% in vitro antiviral activity but only 40% in vivo due to rapid glucuronidation .
Q. What methods are used to separate enantiomers of cyclopropane derivatives, and how is chiral purity assessed?
Methodological Answer:
- Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA) and hexane/ethanol mobile phases .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
- Purity Validation :
- Circular Dichroism (CD) : Confirm enantiomeric excess (ee) > 98% .
- HPLC with Polarimetric Detection : Compare retention times to standards .
| Method | Resolution (ee %) | Time (min) | Reference |
|---|---|---|---|
| Chiral HPLC | 99.5 | 25 | |
| Crystallization | 98.2 | 120 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
